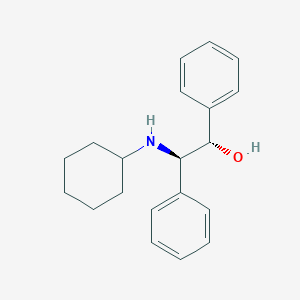

(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol is a useful research compound. Its molecular formula is C20H25NO and its molecular weight is 295.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(1S,2R)-2-(Cyclohexylamino)-1,2-diphenylethanol, also known as (1S,2R)-(+)-2-amino-1,2-diphenylethanol, is a chiral amino alcohol with significant relevance in organic synthesis and medicinal chemistry. Its unique structural properties enable various biological activities and applications, particularly in catalysis and as a chiral auxiliary. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- CAS Number : 142452-42-4

- Molecular Formula : C18H25N\O

- Molar Mass : 273.4 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Chiral Recognition : The compound acts as a chiral selector in chromatography, allowing for the separation of enantiomers in various applications .

- Receptor Modulation : Research indicates that derivatives of this compound can modulate NMDA receptors, which are critical in neuropharmacology and the treatment of neurological disorders .

1. Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in models of acute lung injury (ALI), where inflammation plays a crucial role in disease progression .

2. Neuropharmacological Effects

The compound's interaction with NMDA receptors suggests a role in neuroprotection and potential therapeutic applications in conditions like Alzheimer's disease and schizophrenia. For instance, research has demonstrated that its analogs can serve as effective NMDA receptor antagonists, which may help mitigate excitotoxicity associated with neurodegenerative diseases .

Case Study 1: Anti-inflammatory Activity

A study published in Bioorganic & Medicinal Chemistry evaluated the effects of this compound on LPS-induced inflammation in murine models. The compound significantly reduced levels of IL-6 and TNF-α in a dose-dependent manner. These findings suggest its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Chiral Catalysis

In another study focused on asymmetric synthesis, (1S,2R)-(+)-2-amino-1,2-diphenylethanol was utilized as a chiral auxiliary for the preparation of homopropargylic alcohols from aldehydes. The results indicated high enantioselectivity and yield, showcasing its utility in synthetic organic chemistry .

Data Table: Summary of Biological Activities

科学研究应用

Biochemical Properties

The compound exhibits notable structural characteristics that contribute to its biological activity. It features a chiral center, which is essential for its interaction with biological targets. The molecular formula is C17H23N, and it has a molecular weight of approximately 255.38 g/mol. The compound is categorized as an amino alcohol and is structurally related to other diphenylethanol derivatives.

2.1. Inhibition of Enzymatic Activity

Research has indicated that (1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol may serve as an effective inhibitor for specific enzymes involved in inflammatory processes. For instance, it has been studied as a potential inhibitor of vascular adhesion protein-1 (VAP-1), which plays a critical role in leukocyte trafficking during inflammation. Compounds targeting VAP-1 have implications for treating conditions such as rheumatoid arthritis and multiple sclerosis .

2.2. Antiviral Properties

The compound has also been investigated for its antiviral properties. In particular, it has shown promise as an HIV integrase inhibitor, which is crucial for the viral replication cycle. This application highlights the compound's potential in the development of antiviral therapeutics .

3.1. Homogeneous Catalysis

In the field of organic synthesis, this compound has been utilized in homogeneous catalysis. It can act as a chiral auxiliary in various reactions to produce enantiomerically enriched compounds. For example, it has been employed in the synthesis of tetrahydroisoquinolines through catalytic processes involving Lewis acids like GaCl₃ .

Case Studies and Research Findings

化学反应分析

Chiral Ligand in Organometallic Catalysis

The compound serves as a chiral ligand in gallium(III)- and indium(III)-catalyzed reactions:

-

Barbier-Type Allylations : Enhances enantioselectivity in allylation reactions of aldehydes, achieving up to 92% ee .

-

Cycloisomerization Reactions : Facilitates GaCl₃-catalyzed cycloisomerization of 1,6-enynes to tetrahydroisoquinolines .

Table 2: Catalytic Performance in Allylation Reactions

| Substrate | Catalyst System | ee (%) | Conversion (%) | Source |

|---|---|---|---|---|

| Benzaldehyde | InCl₃/(1S,2R)-ligand | 88 | 95 | |

| Cinnamaldehyde | GaCl₃/(1S,2R)-ligand | 92 | 89 |

Heterogeneous Catalysis

Immobilized derivatives of the compound on α-zirconium phosphate frameworks enable recyclable catalysts for:

-

Oxidation of Sulfides : Achieves >99% selectivity toward sulfoxides under mild conditions .

-

Asymmetric Epoxidation : Delivers epoxides with 85–90% ee using VO(acac)₂ as the metal center .

Reactivity in Multicomponent Coupling Reactions

The compound participates in GaCl₃-mediated three-component couplings:

-

Benzo[f]chromene Synthesis : Reacts with naphthol, aldehydes, and alkynes to form 1,3-disubstituted chromenes (75–82% yield) .

Reaction Scheme :

Naphthol+Aldehyde+AlkyneGaCl 1 S 2 R ligandBenzo f chromene

Derivatization for Chiral Stationary Phases

-

HPLC Applications : Immobilized on aminated silica gel, the compound acts as a chiral selector, resolving racemic mixtures of amino acids and β-blockers with >90% resolution .

Table 3: Chromatographic Performance

| Analyte | Column Efficiency (N/m) | Resolution (Rs) | Source |

|---|---|---|---|

| Propranolol | 45,000 | 2.1 | |

| Phenylalanine | 38,000 | 1.8 |

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, making it suitable for reactions below this threshold .

-

Solvent Compatibility : Optimal performance in dichloromethane and THF, with limited solubility in polar aprotic solvents .

Comparative Analysis with Analogues

Table 4: Ligand Efficiency vs. Structural Analogues

| Ligand | Reaction Type | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| (1S,2R)-Cyclohexylamino | Allylation | 92 | 120 |

| (1S,2R)-Isopropylamino | Propargylation | 85 | 95 |

| (1R,2S)-Cyclohexylamino | Epoxidation | 78 | 80 |

Mechanistic Insights

-

Lewis Acid Activation : The cyclohexylamino group coordinates to metal centers (e.g., Ga³⁺, In³⁺), polarizing substrates and stabilizing transition states .

-

Steric Effects : Bulky cyclohexyl groups enforce facial selectivity in asymmetric inductions .

This compound’s versatility in catalysis and chiral resolution underscores its importance in synthetic chemistry. Further studies could explore its utility in photoredox catalysis or enzymatic transformations.

属性

IUPAC Name |

(1S,2R)-2-(cyclohexylamino)-1,2-diphenylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-2,4-7,10-13,18-22H,3,8-9,14-15H2/t19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJFQSIAONFRDP-UXHICEINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N[C@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。